molecular formula C15H16ClNO4S B5717621 N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide

N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B5717621
M. Wt: 341.8 g/mol
InChI Key: GBUOMBPVOTYCOI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide, also known as CB-13, is a synthetic cannabinoid that has been used in scientific research as a potential therapeutic agent. CB-13 is a member of the benzoylindole family of compounds, which are structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). CB-13 has been found to have a high affinity for the cannabinoid receptor CB2, which is mainly expressed on immune cells and has been linked to anti-inflammatory and immunomodulatory effects.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed to be a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, potential applications, and mechanisms of action. It could also be modified or used as a starting point to synthesize other compounds .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-20-12-7-8-14(21-2)15(9-12)22(18,19)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUOMBPVOTYCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-dimethoxyphenyl-sulfonyl chloride is reacted with 2-chlorobenzylamine in ether at about 25° C. to provide N-(2-chlorobenzyl)-2,5-dimethoxy-phenylsulfonamide.
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